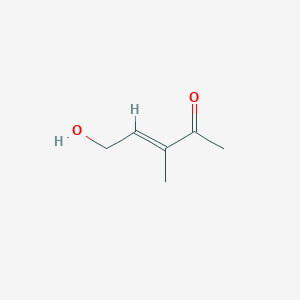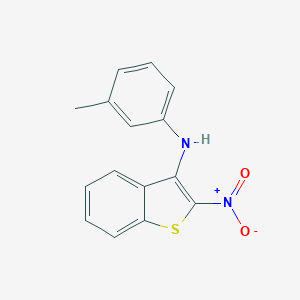
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine, also known as MNBA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNBA is a member of the benzothiophene family and has a unique molecular structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is not fully understood, but it is believed to act on multiple targets in cells. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to have various biochemical and physiological effects. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroscience, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In immunology, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is its limited bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine research. One potential direction is the development of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine's mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, the development of new synthesis methods for N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine may improve its bioavailability and effectiveness in vivo.
Synthesis Methods
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig cross-coupling reaction, and the Sonogashira coupling reaction. The most common method of synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-methylphenylboronic acid with 2-nitrobenzo[b]thiophene-3-bromoamine in the presence of a palladium catalyst.
Scientific Research Applications
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to have anti-cancer properties, as it inhibits the proliferation of cancer cells and induces apoptosis. In neuroscience, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
properties
CAS RN |
172914-28-2 |
|---|---|
Product Name |
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine |
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H12N2O2S/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)20-15(14)17(18)19/h2-9,16H,1H3 |
InChI Key |
VZUHXOLMSVZQSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Other CAS RN |
172914-28-2 |
synonyms |
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)


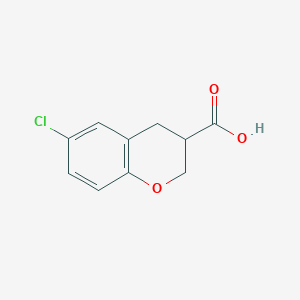
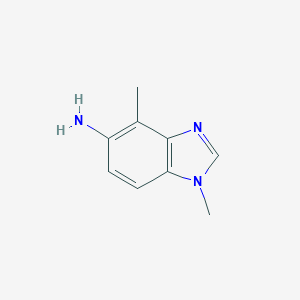



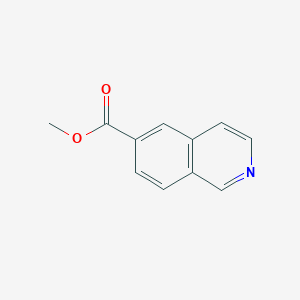

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)

